molecular formula C18H15N3O4 B3037433 6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile CAS No. 478041-33-7

6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile

Cat. No.: B3037433
CAS No.: 478041-33-7
M. Wt: 337.3 g/mol
InChI Key: NQOQKCIUNHLJQH-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core with two dioxo groups and a nitrophenyl substituent, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane with 2-cyclopenten-1-one in acetonitrile at 60°C for 12 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • 2-(4-Nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]octane-1,1-dicarbonitrile

Uniqueness

6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is unique due to its specific combination of a spirocyclic core with nitrophenyl and dioxo groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,6-dimethyl-1-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-19)10-20)11-3-5-12(6-4-11)21(24)25/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOQKCIUNHLJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile

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